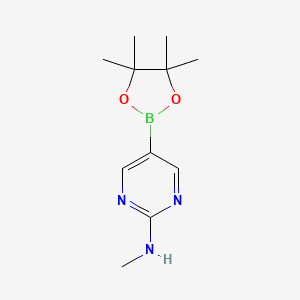

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

CAS No.: 904326-88-1

Cat. No.: VC2813116

Molecular Formula: C11H18BN3O2

Molecular Weight: 235.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904326-88-1 |

|---|---|

| Molecular Formula | C11H18BN3O2 |

| Molecular Weight | 235.09 g/mol |

| IUPAC Name | N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-14-9(13-5)15-7-8/h6-7H,1-5H3,(H,13,14,15) |

| Standard InChI Key | QDOXNCAIXITTKA-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC |

Introduction

Structural Characteristics and Identification

Molecular Structure

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine consists of three primary structural components that define its chemical identity and reactivity profile. The core of the molecule is a pyrimidine ring, which features nitrogen atoms at positions 1 and 3, creating a six-membered heterocyclic structure. At position 5 of this pyrimidine ring, there is a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as a boronic acid pinacol ester. This functional group contains a boron atom connected to the pyrimidine ring and stabilized by a cyclic diester derived from pinacol. The third key structural element is an N-methylated amino group at position 2 of the pyrimidine ring, which distinguishes this compound from its non-methylated analog 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine .

The compound can be considered structurally related to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, which has been documented with CAS number 402960-38-7 . The primary structural difference is the presence of a methyl group attached to one of the nitrogen atoms of the 2-amino substituent, which would alter the electronic properties and steric environment of this region of the molecule.

Molecular Properties

Based on its structural composition, N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine would have a predicted molecular formula of C11H18BN3O2. This represents a modification from the closely related compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, which has a molecular formula of C10H16BN3O2 . The estimated molecular weight would be approximately 235 g/mol, which is 14 mass units higher than the 221.069 g/mol reported for the non-methylated analog, corresponding to the addition of one methyl group (CH2) .

Structural Analogs and Relationships

Several structurally related compounds provide context for understanding the properties of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine. The most closely related is 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, which differs only in the absence of the N-methyl group . This compound is commercially available with documented properties including a SMILES notation of CC1(C)OB(OC1(C)C)C1=CN=C(N)N=C1 .

Another related compound is N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, which features a pyridine ring instead of a pyrimidine but maintains the N-methyl-amine and boronic ester groups in similar positions . Additionally, N-Methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide represents a more extensively functionalized derivative, where the amine is both N-methylated and acetylated, creating an amide functional group .

Physical and Chemical Properties

Physical State and Appearance

Based on the properties of structurally similar boronic ester compounds, N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is expected to be a crystalline solid at room temperature. The non-methylated analog is commercially available with a purity of 95%, suggesting that the N-methylated derivative would also be stable and isolable as a solid material . The presence of the N-methyl group would likely reduce intermolecular hydrogen bonding compared to the primary amine in the non-methylated compound, potentially affecting crystal packing and physical properties such as melting point.

The compound would likely exhibit characteristic spectroscopic properties, with specific NMR signals attributable to the methyl groups of the pinacol ester, the N-methyl group, and the aromatic protons of the pyrimidine ring. These spectroscopic features would be valuable for confirming the structure and purity of synthesized material.

Solubility Profile

The solubility profile of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine would be influenced by its various functional groups. The pinacol boronic ester group contributes hydrophobic character through its four methyl groups, while the pyrimidine ring and amine functionality provide sites for hydrogen bonding and polar interactions. The N-methylation of the amine would reduce hydrogen bond donation compared to a primary amine, potentially decreasing water solubility relative to the non-methylated analog.

Based on the properties of related compounds, N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine would likely demonstrate good solubility in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and dimethyl sulfoxide. Its solubility in water would be expected to be limited, as is typical for compounds containing both aromatic rings and pinacol boronic ester groups.

Stability and Reactivity

Like other boronic acid pinacol esters, N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine would require specific storage conditions to maintain stability. The related compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is recommended to be stored at 2-8 degrees Celsius , suggesting that the N-methylated analog would benefit from similar low-temperature storage to prevent degradation.

Synthesis Methods

Synthetic Challenges

The synthesis of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine presents several challenges that would need to be addressed to develop an efficient preparation method. One primary challenge is regioselectivity in borylation reactions, particularly if direct C-H borylation approaches are employed. The pyrimidine ring contains multiple C-H bonds that could potentially undergo borylation, necessitating careful catalyst and ligand selection to favor the desired 5-position.

Another significant challenge would be the selective mono-methylation of the primary amine if starting from 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine. Primary amines can potentially undergo double methylation to form tertiary amines, requiring careful control of reaction conditions, reagent stoichiometry, and potentially protective group strategies to achieve selective mono-methylation.

Additionally, the boronic ester functionality is sensitive to certain reaction conditions, particularly strongly basic or acidic environments that can promote protodeboronation or transesterification. This sensitivity would necessitate careful selection of reaction conditions for any transformations carried out in the presence of the boronic ester group.

Purification Considerations

The purification of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine would likely employ standard techniques for similar small-molecule heterocycles. Column chromatography would be a primary method, with careful selection of solvent systems to achieve good separation from potential impurities such as unreacted starting materials, doubly methylated products, or deboronated byproducts.

Recrystallization could potentially be employed as a purification technique, taking advantage of the likely crystalline nature of the compound. The selection of appropriate solvent systems for recrystallization would be guided by the solubility properties of the target compound and typical impurities. The related compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is commercially available with a purity of 95% , suggesting that high-purity material should be achievable for the N-methylated analog as well.

Applications and Significance

Role in Synthetic Chemistry

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine would serve as a valuable building block in synthetic organic chemistry, particularly for the construction of more complex heterocyclic systems. The boronic ester functionality enables participation in Suzuki-Miyaura cross-coupling reactions, allowing the attachment of the pyrimidine scaffold to various aryl or heteroaryl halides. This reactivity makes it a potentially useful intermediate for the synthesis of compounds containing substituted pyrimidine rings.

The N-methylated amine functionality provides a handle for further derivatization through the remaining N-H bond, offering opportunities for additional functionalization beyond what would be possible with a tertiary amine. This combination of functionalities—the boronic ester and the secondary amine—creates a versatile intermediate that could be employed in divergent synthesis approaches to create libraries of related compounds.

The pyrimidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds including nucleobases, kinase inhibitors, and other therapeutic agents. The ability to introduce this scaffold into complex molecules through cross-coupling chemistry makes boronic ester derivatives particularly valuable in pharmaceutical research and development.

Material Science Applications

Beyond medicinal chemistry, pyrimidine derivatives have applications in materials science, particularly in the development of functional materials with specific electronic or optical properties. The extended π-system of the pyrimidine ring, coupled with the ability to introduce various substituents through the boronic ester functionality, makes compounds like N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine potentially valuable in the development of organic electronic materials.

The nitrogen atoms in the pyrimidine ring can participate in coordination chemistry with various metals, opening possibilities for applications in catalysis or the development of metal-organic frameworks. The N-methylated amine provides an additional site for potential interaction with metals or other components in material systems.

The synthetic versatility conferred by the boronic ester functionality would allow incorporation of the pyrimidine unit into polymers, dendrimers, or other extended structures through carbon-carbon bond formation. This could be valuable for creating materials with specific recognition properties or self-assembly characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume